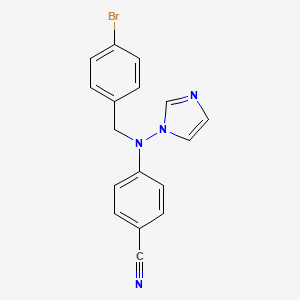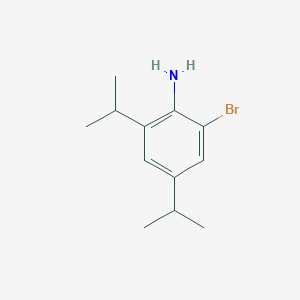
Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-
Vue d'ensemble
Description
Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-: is an organic compound with the molecular formula C12H18BrN . It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with a bromine atom and two 1-methylethyl groups, respectively. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- typically involves the bromination of 2,6-diisopropylbenzenamine. The process can be carried out by adding bromine to a solution of 2,6-diisopropylbenzenamine in a suitable solvent such as methanol or acetic acid. The reaction is usually conducted at low temperatures to control the rate of bromination and to ensure selective substitution at the desired position .
Industrial Production Methods: In an industrial setting, the production of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- involves the use of large-scale reactors where the reaction conditions are carefully monitored and controlled. The process includes the addition of bromine to a cooled solution of 2,6-diisopropylbenzenamine, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted benzenamines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated derivatives.
Applications De Recherche Scientifique
Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- has several applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of hyperbranched ethylene oligomers and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenamine, 2-bromo-4,6-bis(1-methylethyl)- involves its interaction with various molecular targets. The bromine atom and the 1-methylethyl groups influence the compound’s reactivity and its ability to interact with enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or its potential biological activities .
Comparaison Avec Des Composés Similaires
Benzenamine, 2,6-bis(1-methylethyl)-: Lacks the bromine atom, leading to different reactivity and applications.
Benzenamine, N-(2-bromophenyl)-2,6-bis(1-methylethyl)-:
Uniqueness: Its specific substitution pattern makes it valuable for targeted chemical synthesis and industrial applications .
Propriétés
IUPAC Name |
2-bromo-4,6-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAWZFAERNUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272957 | |
| Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-42-4 | |
| Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone](/img/structure/B3284675.png)
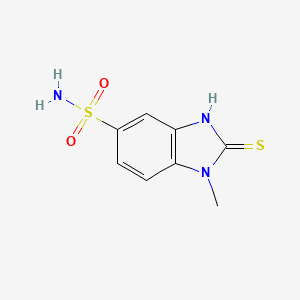

![3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B3284709.png)
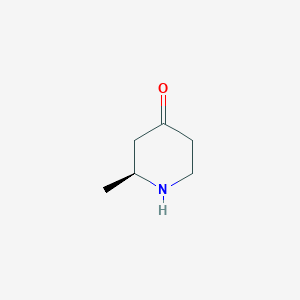

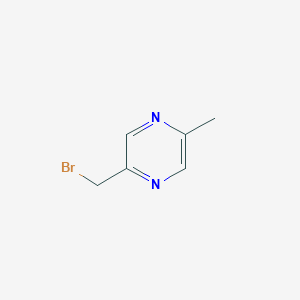
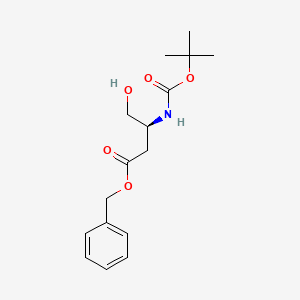
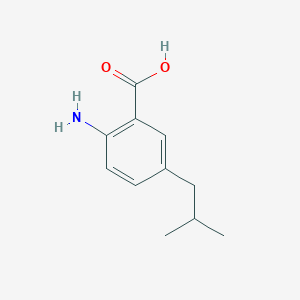
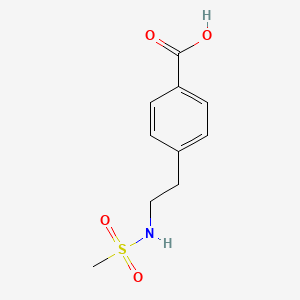
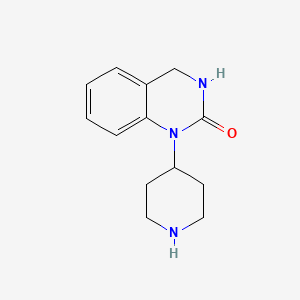
![3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride](/img/structure/B3284769.png)
![5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B3284776.png)
